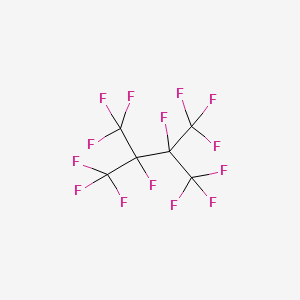

Perfluoro-2,3-dimethylbutane

Description

The exact mass of the compound Perfluoro-2,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro-2,3-dimethylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro-2,3-dimethylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYGIPVNCVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334445 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-96-1 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2,3-dimethylbutane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of Perfluoro-2,3-dimethylbutane for research applications

An In-Depth Technical Guide to the Synthesis and Purification of Perfluoro-2,3-dimethylbutane for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Perfluoro-2,3-dimethylbutane (C₆F₁₄), a perfluorocarbon (PFC) of significant interest for advanced research applications. As a saturated fluorocarbon, its chemical inertness, thermal stability, and unique physical properties make it an ideal candidate for use as a heat transfer fluid, an inert reaction medium, and a dielectric coolant, particularly in aggressive chemical environments.[1][2] This document delves into the practical and theoretical considerations of its production, moving beyond simple protocols to explain the causal relationships behind the chosen methodologies.

The Foundational Challenge: Taming Elemental Fluorine

The direct reaction of a hydrocarbon with elemental fluorine is exceptionally exothermic and difficult to control, often leading to ignition and fragmentation of the carbon backbone.[1] Therefore, the synthesis of perfluorocarbons like Perfluoro-2,3-dimethylbutane necessitates moderated methods that deliver fluorine atoms in a controlled manner. The predominant methods rely on high-valent metal fluorides or electrochemical processes to achieve complete fluorination of the hydrocarbon skeleton.

Primary Synthesis Route: The Fowler Process

The Fowler process is a robust and historically significant method for producing perfluorocarbons.[1] It utilizes cobalt(III) fluoride (CoF₃) as a powerful yet controllable solid-phase fluorinating agent, which acts as a carrier for elemental fluorine.[1][3]

Principle of Operation

The process is executed in two primary stages, typically within a high-temperature reactor:

-

Fluorinator Regeneration: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine gas at elevated temperatures to generate the active fluorinating agent, cobalt(III) fluoride (CoF₃).[1] 2 CoF₂ (s) + F₂ (g) → 2 CoF₃ (s)

-

Hydrocarbon Fluorination: The vapor of the hydrocarbon feedstock, in this case, 2,3-dimethylbutane, is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, becoming reduced back to CoF₂ for regeneration.[1] C₆H₁₄ (g) + 28 CoF₃ (s) → C₆F₁₄ (g) + 14 HF (g) + 28 CoF₂ (s)

Mechanistic Insights and Isomeric Complexity

The reaction is understood to proceed via a single-electron transfer mechanism, which generates carbocation intermediates.[1] A critical consequence of this mechanism is the potential for carbocation rearrangements. This is a crucial field-proven insight: the fluorination of 2,3-dimethylbutane does not yield pure Perfluoro-2,3-dimethylbutane. Instead, it produces a complex mixture of perfluorohexane isomers, including perfluoro-n-hexane, perfluoroisohexane, and others, alongside the target molecule.[4] This inherent lack of selectivity necessitates a rigorous purification strategy.

Detailed Experimental Protocol: Fowler Process

Apparatus: A high-temperature tube furnace containing a nickel or Monel reactor tube packed with cobalt(II) fluoride. The system includes an upstream fluorine gas inlet, a hydrocarbon vapor delivery system, and a downstream series of condensers and traps cooled with dry ice/acetone to collect the crude product and hydrogen fluoride (HF).

Methodology:

-

Activation: The CoF₂ packed in the reactor is heated (typically to 250-300°C) while a stream of diluted fluorine gas (e.g., 10% F₂ in N₂) is passed through it until the conversion to the deep brown CoF₃ is complete.[3] The reactor is then purged with dry nitrogen.

-

Fluorination: The reactor temperature is maintained. A controlled stream of vaporized 2,3-dimethylbutane, carried by an inert gas (N₂), is introduced into the reactor.

-

Product Collection: The effluent gas stream, containing the mixture of perfluorohexane isomers, HF, and nitrogen, is passed through the cold traps. The dense, immiscible fluorocarbon product and HF condense.

-

Shutdown: Once the reaction is complete (indicated by a color change of the cobalt fluoride bed back to the pale pink of CoF₂), the hydrocarbon feed is stopped, and the system is purged with nitrogen before cooling.

Workflow of the Fowler Process

Caption: The two-stage cycle of the Fowler Process for perfluorination.

Alternative Synthesis Route: Electrochemical Fluorination (ECF)

The Simons Process, a form of electrochemical fluorination (ECF), offers a one-step alternative to the Fowler process.[5]

Principle of Operation

In this method, a solution of the organic compound (2,3-dimethylbutane) in anhydrous hydrogen fluoride (aHF) is electrolyzed.[6] The process uses a nickel anode, where the fluorination occurs, and a steel or Monel cathode, where hydrogen gas is evolved. The aHF serves as both the solvent and the fluorine source.

Causality and Challenges

ECF avoids the need for handling elemental fluorine directly. However, it presents its own challenges. The process is often plagued by low yields, electrode passivation (fouling of the anode surface), and, similar to the Fowler process, can produce a complex mixture of isomers and fragmentation products.[5][7] The solubility of the starting hydrocarbon in aHF is also a critical prerequisite for success.[6]

Purification: Isolating the Target Isomer

Due to the formation of multiple isomers in both primary synthesis routes, purification is arguably the most critical phase in obtaining research-grade Perfluoro-2,3-dimethylbutane.

Primary Technique: Fractional Distillation

Fractional distillation is the workhorse method for separating the crude product mixture.[4] The strategy relies on the differences in the boiling points of the various C₆F₁₄ isomers.

Protocol:

-

Neutralization and Washing: The crude fluorocarbon liquid is first carefully washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize and remove residual HF. This is followed by washing with deionized water to remove any remaining salts.

-

Drying: The washed organic phase is dried using a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.

-

Distillation: The dried crude product is charged to a distillation apparatus equipped with a high-efficiency fractional distillation column (e.g., a Vigreux or packed column). The distillation is performed slowly, and fractions are collected over narrow boiling point ranges.

-

Analysis: Each fraction is analyzed by Gas Chromatography (GC) to determine its composition. Fractions rich in the desired Perfluoro-2,3-dimethylbutane isomer are combined. Multiple distillation runs may be required to achieve high purity.

High-Purity Techniques

For applications requiring exceptionally high purity (>99%), preparative gas chromatography (Prep-GC) can be employed. This technique offers very high resolution but is only suitable for small-scale purifications due to its lower throughput.

Purification and Quality Control Workflow

Caption: Post-synthesis workflow for purification and analysis.

Characterization and Quality Control

Rigorous analytical methods are essential to confirm the identity and purity of the final product.

| Analytical Technique | Purpose | Expected Results for Perfluoro-2,3-dimethylbutane |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify isomers and impurities.[2] | A distinct peak at the correct retention time with a mass spectrum showing the characteristic fragmentation pattern for C₆F₁₄ (Molecular Ion: m/z 338). |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide definitive structural information and confirm the specific isomeric structure. | A characteristic spectrum with chemical shifts and coupling constants corresponding to the unique fluorine environments in the Perfluoro-2,3-dimethylbutane molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm functional groups. | Strong absorbance bands in the 1100-1300 cm⁻¹ region, characteristic of C-F bonds, and a complete absence of C-H stretching bands (~2900 cm⁻¹). |

Safety, Handling, and Environmental Considerations

Reagent Safety:

-

Fluorine Gas (F₂): Extremely toxic, corrosive, and reactive. Must be handled only in specialized equipment by highly trained personnel.[1]

-

Cobalt(III) Fluoride (CoF₃): A powerful oxidizing agent that reacts violently with water and hydrocarbons.[3][8] It is a strong tissue irritant.[8]

-

Hydrogen Fluoride (HF): Highly corrosive and acutely toxic. Contact with skin or inhalation can cause severe burns and systemic toxicity.

Product Safety and Handling:

-

Perfluoro-2,3-dimethylbutane: Causes skin and eye irritation and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile or neoprene), and eye/face protection.[9][10] Work in a well-ventilated area or fume hood.[9]

-

Thermal Decomposition: At high temperatures, perfluorocarbons can decompose to produce highly toxic byproducts, such as Perfluoroisobutylene (PFIB).[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from strong oxidizing agents.[9]

Environmental Impact: Perfluoro-2,3-dimethylbutane is classified as a Per- and Polyfluoroalkyl Substance (PFAS). These substances are known as "forever chemicals" due to their extreme persistence in the environment.[9] Researchers must handle this material responsibly and ensure proper disposal according to local, state, and federal regulations to minimize environmental release.

References

-

Fowler process. In: Wikipedia. [Link]

-

Cobalt(III) fluoride. In: Wikipedia. [Link]

-

The fluorination of hydrocarbons with cobalt trifluoride. ResearchGate. [Link]

-

Cobalt Fluorides: Preparation, Reactivity and Applications in Catalytic Fluorination and C–F Functionalization. ResearchGate. [Link]

-

Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications. NASA Technical Reports Server. [Link]

-

Electrochemical Introduction of Fluorine. Thieme. [Link]

-

ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

-

Electrochemical Fluorination for Preparation of Alkyl Fluorides. ResearchGate. [Link]

Sources

- 1. Fowler process - Wikipedia [en.wikipedia.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Cobalt(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Page loading... [wap.guidechem.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. synquestlabs.com [synquestlabs.com]

Spectroscopic Fingerprinting of Perfluoro-2,3-dimethylbutane: A Technical Guide for Advanced Characterization

Abstract

Perfluoro-2,3-dimethylbutane (C6F14), a highly fluorinated alkane, presents unique characteristics of chemical inertness and thermal stability, making it a compound of interest in advanced materials and specialty fluids. A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Perfluoro-2,3-dimethylbutane, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for researchers, scientists, and professionals in drug development and materials science. While direct, publicly available spectra for this specific isomer are limited, this guide establishes a predictive and analytical framework based on the fundamental principles of spectroscopy and data from analogous perfluorinated compounds.

Introduction: The Molecular Architecture of Perfluoro-2,3-dimethylbutane

Perfluoro-2,3-dimethylbutane, also known as 1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane, is a saturated perfluorocarbon with the chemical formula C6F14 and a molecular weight of approximately 338.04 g/mol .[1] Its structure, characterized by a high degree of fluorination and symmetry, dictates its unique physicochemical properties. Spectroscopic analysis is indispensable for confirming its identity, assessing purity, and elucidating its structural intricacies. This guide delves into the core spectroscopic techniques that provide a detailed "fingerprint" of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorine and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds.[2] The high natural abundance and sensitivity of the ¹⁹F nucleus, coupled with its large chemical shift dispersion, provide exquisitely detailed information about the molecular environment.[2][3]

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

Due to the high symmetry of Perfluoro-2,3-dimethylbutane, a simplified ¹⁹F NMR spectrum is anticipated. The molecule possesses two distinct fluorine environments:

-

Twelve primary fluorine atoms in the four trifluoromethyl (-CF₃) groups.

-

Two tertiary fluorine atoms attached to the central carbon backbone (-CF).

This symmetry leads to the expectation of two main signals in the ¹⁹F NMR spectrum.

Expected ¹⁹F NMR Data for Perfluoro-2,3-dimethylbutane:

| Fluorine Environment | Expected Chemical Shift (δ) Range (ppm vs. CFCl₃) | Expected Multiplicity |

| Trifluoromethyl (-CF₃) groups | -70 to -80 | Doublet |

| Tertiary (-CF) groups | -180 to -200 | Septet |

Disclaimer: These are predicted values based on typical chemical shifts for similar perfluorinated moieties. Actual values may vary depending on the solvent and experimental conditions.

The multiplicity of the signals arises from spin-spin coupling between the non-equivalent fluorine nuclei. The -CF₃ groups will be split into a doublet by the adjacent tertiary fluorine, while the tertiary -CF fluorine will be split into a septet by the six equivalent fluorine atoms of the two adjacent -CF₃ groups on the same carbon and further complex coupling with the other half of the molecule.

Causality in Experimental Design: The choice of a suitable NMR solvent is critical. For perfluorinated compounds, solvents like deuterated chloroform (CDCl₃) or acetone-d₆ are often used. A high-field NMR spectrometer is advantageous for resolving complex coupling patterns and achieving better signal dispersion.[4]

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of Perfluoro-2,3-dimethylbutane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected chemical shift range for perfluorinated compounds (e.g., -50 to -220 ppm).

-

Use a pulse angle of 30-45 degrees to ensure quantitative measurements if needed.

-

Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Integrate the signals to confirm the ratio of the different fluorine environments.

-

Logical Relationship Diagram for ¹⁹F NMR Splitting:

Caption: Predicted ¹⁹F NMR spin-spin coupling in Perfluoro-2,3-dimethylbutane.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Due to the high symmetry of the molecule, the ¹³C NMR spectrum of Perfluoro-2,3-dimethylbutane is also expected to be simple, showing only two distinct signals :

-

One signal for the four equivalent trifluoromethyl (-CF₃) carbons .

-

One signal for the two equivalent tertiary (-CF) carbons .

The chemical shifts of these carbons will be significantly influenced by the attached fluorine atoms. Furthermore, the signals will exhibit splitting due to one-bond and two-bond carbon-fluorine coupling (¹JCF and ²JCF).

Expected ¹³C NMR Data for Perfluoro-2,3-dimethylbutane:

| Carbon Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| Trifluoromethyl (-CF₃) carbons | 115 - 125 | Quartet (due to ¹JCF) |

| Tertiary (-CF) carbons | 105 - 115 | Doublet of septets (due to ¹JCF and ²JCF) |

Disclaimer: These are predicted values. Actual chemical shifts and coupling constants will depend on the specific experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹⁹F NMR (e.g., 50-100 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum (though there are no protons in this molecule, this is a standard practice).

-

Set a wide spectral width to cover the range of fluorinated carbons (e.g., 90-140 ppm).

-

-

Data Acquisition: A longer acquisition time and a higher number of scans will be necessary compared to ¹⁹F NMR.

-

Data Processing: Similar to ¹⁹F NMR processing, with referencing to a standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the vibrational modes of a molecule. The spectrum of Perfluoro-2,3-dimethylbutane will be dominated by strong absorptions corresponding to carbon-fluorine (C-F) stretching and bending vibrations. Due to the absence of C-H bonds, the region around 3000 cm⁻¹ will be transparent, which is a key characteristic of perfluorinated compounds.[5]

Expected IR Absorption Bands for Perfluoro-2,3-dimethylbutane:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-F Stretching | 1100 - 1400 | Strong |

| C-F Bending/Deformation | 500 - 800 | Medium |

| C-C Skeletal Vibrations | 800 - 1200 | Weak |

The C-F stretching region is often complex due to the coupling of vibrations of multiple C-F bonds.[6] However, this complex pattern serves as a unique "fingerprint" for the molecule.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid Perfluoro-2,3-dimethylbutane directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and compare them to known data for perfluorinated compounds.

Workflow for IR Spectral Analysis:

Caption: A streamlined workflow for the analysis of the IR spectrum of Perfluoro-2,3-dimethylbutane.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For Perfluoro-2,3-dimethylbutane, electron ionization (EI) is a common technique that will induce fragmentation of the carbon-carbon bonds. The high stability of perfluoroalkyl cations will govern the observed fragmentation pattern. The molecular ion peak ([C₆F₁₄]⁺) may be weak or absent due to the extensive fragmentation typical of branched alkanes.[7]

Expected Key Fragments in the Mass Spectrum of Perfluoro-2,3-dimethylbutane:

| m/z | Proposed Fragment Ion |

| 69 | [CF₃]⁺ |

| 119 | [C₂F₅]⁺ |

| 131 | [C₃F₅]⁺ |

| 169 | [C₃F₇]⁺ |

| 219 | [C₄F₉]⁺ |

| 319 | [C₆F₁₃]⁺ (M-F)⁺ |

| 338 | [C₆F₁₄]⁺ (Molecular Ion) |

The base peak is likely to be one of the smaller, highly stable fragments such as m/z 69 ([CF₃]⁺) or m/z 119 ([C₂F₅]⁺). The fragmentation will likely proceed through the cleavage of the C-C bonds, with the positive charge retained by the more stable perfluorinated fragment.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of Perfluoro-2,3-dimethylbutane in a volatile solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

-

Use a temperature program that allows for the elution of the compound as a sharp peak.

-

-

Mass Spectrometry Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use standard electron ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 50-400).

-

-

Data Analysis:

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of Perfluoro-2,3-dimethylbutane necessitates an integrated approach, leveraging the strengths of multiple spectroscopic techniques. ¹⁹F and ¹³C NMR provide detailed insights into the molecular connectivity and symmetry, IR spectroscopy confirms the absence of non-fluorinated functional groups and provides a characteristic fingerprint, and mass spectrometry elucidates the molecular weight and fragmentation pathways. By understanding the theoretical underpinnings and applying the robust experimental protocols outlined in this guide, researchers can confidently identify and characterize this important perfluorinated compound.

References

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Using Spectral Databases to Identify Potential PFAS Compounds. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Dataset SERDP PFAS. Datahub. Retrieved from [Link]

-

ResearchGate. (n.d.). On using DFT to construct an IR spectrum database for PFAS molecules. Retrieved from [Link]

-

National Institute of Standards and Technology. (2024, February 15). New NIST Database of 'Forever Chemicals' Will Help Scientists Monitor Environmental Pollution. Retrieved from [Link]

-

SpectraBase. (n.d.). PERFLUORO-2-CYCLOBUT-1-EN-1-YL-2,3-DIMETHYLBUTANE - Optional[19F NMR]. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorohexane. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. (n.d.). PERFLUORO-2,3-DIMETHYL-BUTAN-2-OL. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-2,3-dimethyl-butane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (n.d.). PERFLUORO(2,3-DIMETHYLBUTANE). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

-

ResearchGate. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Paine, M. R., Kirk, B. B., Ellis-Steinborner, S., & Blanksby, S. J. (2009). Fragmentation pathways of 2,3-dimethyl-2,3-dinitrobutane cations in the gas phase. Rapid communications in mass spectrometry : RCM, 23(18), 2867–2877. [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends and emissions of six perfluorocarbons in the Northern Hemisphere and Southern Hemisphere. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of 2,3-Dimethyl-2,3-dinitrobutane cations in the gas phase | Request PDF. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylbutane. Retrieved from [Link]

Sources

- 1. CAS 354-96-1 | 1100-2-27 | MDL MFCD07784184 | Perfluoro(2,3-dimethylbutane) | SynQuest Laboratories [synquestlabs.com]

- 2. azom.com [azom.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. biophysics.org [biophysics.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 9. New NIST Database of ‘Forever Chemicals’ Will Help Scientists Monitor Environmental Pollution | NIST [nist.gov]

The Physicochemical Landscape of 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS 15290-77-4): A Guide for Scientific Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a High-Performance Fluorinated Cycloalkane

1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS 15290-77-4) is a highly fluorinated cyclic alkane that has emerged as a compound of significant interest across various scientific and industrial domains. Its distinctive combination of physicochemical properties, stemming from the high degree of fluorination on a cyclopentane ring, renders it a compelling candidate for advanced applications.[1] These applications range from its use as a next-generation green solvent and cleaning agent to a potential refrigerant with a low global warming potential.[1] For professionals in drug development and scientific modeling, its unique characteristics are being increasingly explored to overcome challenges in drug formulation and synthesis.

This technical guide provides a comprehensive overview of the essential physicochemical data of 1,1,2,2,3,3,4-heptafluorocyclopentane, details the standardized experimental protocols for their determination, and explores their implications for computational modeling, with a particular focus on its burgeoning role in the pharmaceutical sciences.

Core Physicochemical Properties for Modeling

A precise understanding of a compound's physicochemical properties is fundamental to its application in any scientific model, be it for predicting environmental fate, designing a chemical process, or formulating a drug delivery system. The key properties of 1,1,2,2,3,3,4-heptafluorocyclopentane are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₇ | [2][3] |

| Molecular Weight | 196.07 g/mol | [2][3] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 82.5 °C | [4] |

| Density | 1.580 g/cm³ | [4] |

| Vapor Pressure | 16.3 hPa at 20°C | [4] |

| Water Solubility | 717 mg/L at 20°C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.4 at 20°C | [4] |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The reliability of any scientific model is contingent on the quality of its input data. Therefore, a thorough understanding of the experimental methodologies used to determine the physicochemical properties of 1,1,2,2,3,3,4-heptafluorocyclopentane is crucial. The following sections detail standardized protocols for key properties, emphasizing the causality behind experimental choices.

Density Measurement

The density of a liquid is a fundamental property necessary for a wide range of calculations, from fluid dynamics modeling to formulation concentration calculations.

Protocol: Oscillating U-Tube Method (ASTM D4052 & D7777)

This method is widely adopted for its precision and the small sample volume required.[5][6][7]

-

Principle: The principle lies in the relationship between the mass of a substance in a fixed volume (the U-tube) and its oscillation frequency. A known volume of the liquid sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate. The change in the oscillation frequency, caused by the change in the total mass of the tube, is measured and used to calculate the density.[5]

-

Step-by-Step Methodology:

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water, at a specified temperature.

-

Sample Introduction: A small, precise volume of 1,1,2,2,3,3,4-heptafluorocyclopentane is injected into the clean, dry U-tube. Care must be taken to avoid the formation of bubbles.

-

Temperature Equilibration: The U-tube is thermostatically controlled to the desired measurement temperature.

-

Frequency Measurement: The instrument measures the stable oscillation period of the U-tube containing the sample.

-

Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data.

-

-

Self-Validation: The protocol's integrity is maintained through regular calibration checks and the use of certified reference materials. The high precision of modern digital density meters provides a high degree of confidence in the measured values.

Caption: Workflow for Density Determination using the Oscillating U-tube Method.

Vapor Pressure Determination

Vapor pressure is a critical parameter for assessing the volatility of a compound, which has implications for its environmental transport, handling safety, and potential for inhalation exposure.

Protocol: Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system.

-

Principle: A sample of the substance is placed in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid (or solid) phase is measured directly using a pressure transducer.[8]

-

Step-by-Step Methodology:

-

Sample Preparation: A pure sample of 1,1,2,2,3,3,4-heptafluorocyclopentane is degassed to remove any dissolved air.

-

Apparatus Setup: The sample is introduced into a static vapor pressure apparatus, which is then evacuated to a high vacuum.

-

Temperature Control: The sample cell is maintained at a constant, precise temperature using a liquid bath or a temperature-controlled block.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the headspace becomes constant.

-

Pressure Measurement: The vapor pressure is measured using a calibrated pressure transducer.

-

Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve.

-

-

Trustworthiness: The accuracy of this method relies on achieving a true equilibrium, the purity of the sample, and the precise measurement of temperature and pressure. Regular calibration of the temperature and pressure sensors is essential for self-validation.

Applications in Drug Development and Scientific Modeling

The unique physicochemical profile of 1,1,2,2,3,3,4-heptafluorocyclopentane makes it a valuable tool in several advanced fields, particularly in the pharmaceutical industry.

Enhancing Solubility and Stability of Active Pharmaceutical Ingredients (APIs)

A significant challenge in drug development is the poor aqueous solubility of many promising API candidates, which can limit their bioavailability. Fluorinated solvents, including 1,1,2,2,3,3,4-heptafluorocyclopentane, are being explored to address this issue.[9] Their unique solvent properties can enhance the solubility of complex organic molecules that are difficult to dissolve in conventional solvents.[1]

The strategic incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[10][11][12] 1,1,2,2,3,3,4-Heptafluorocyclopentane can serve as a specialized solvent in the synthesis of these fluorinated pharmaceuticals, facilitating reactions and potentially improving yields.[9] The use of fluorous solvents can also simplify purification processes through fluorous biphase systems, where fluorinated compounds are selectively extracted.[13]

Computational Modeling and Simulation

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental data.[14] For 1,1,2,2,3,3,4-heptafluorocyclopentane and other per- and polyfluoroalkyl substances (PFAS), molecular dynamics (MD) simulations and quantum chemical calculations are invaluable for studying their properties and interactions.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions.

-

Force Fields: A crucial component of MD simulations is the force field, a set of parameters that describe the potential energy of the system.[15] For fluorinated compounds, specialized force fields are required to accurately capture the unique electronic nature of the carbon-fluorine bond and the associated intermolecular interactions. Several force fields have been developed and refined based on quantum chemical calculations to improve the accuracy of simulations for perfluoroalkanes and related molecules.[16][17][18][19]

-

Workflow for MD Simulation:

Caption: A Generalized Workflow for Molecular Dynamics Simulations.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties from first principles, including optimized geometries, electronic structures, and spectroscopic data.[20] For isomers of fluorinated compounds, quantum chemical calculations can be employed to determine their relative energies and stabilities, providing insights into reaction mechanisms and equilibrium distributions.[20]

Conclusion

1,1,2,2,3,3,4-Heptafluorocyclopentane presents a unique and valuable set of physicochemical properties that are driving its adoption in various high-performance applications. For researchers and professionals in scientific modeling and drug development, a thorough understanding of these properties, the standardized methods for their determination, and their implications for computational studies is paramount. As the demand for specialized solvents and fluorinated compounds in the pharmaceutical industry continues to grow, the importance of 1,1,2,2,3,3,4-heptafluorocyclopentane and similar molecules is set to increase, making in-depth knowledge of their physicochemical landscape more critical than ever.

References

-

ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid - Ayalytical. (URL: [Link])

-

D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - ASTM. (2022-05-18). (URL: [Link])

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])

-

OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. (URL: [Link])

-

OECD Guidelines for the Testing of Chemicals, Section 1. (URL: [Link])

-

D3505 Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023) - ASTM. (2023-08-14). (URL: [Link])

-

Guidelines for the Testing of Chemicals - OECD. (URL: [Link])

-

Vapor Pressure of Organic Compounds. Measurement and Correlation - VŠChT. (2008-03-28). (URL: [Link])

-

The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. (2009-10-15). (URL: [Link])

-

OECD Guidelines for the Testing of Chemicals - Chemycal. (2017-10-12). (URL: [Link])

-

ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products US Lab - MaTestLab. (2024-11-01). (URL: [Link])

-

Vapor pressure - Wikipedia. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Estimating Pure Component Vapor Pressures of Complex Organic Molecules | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

-

A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene) | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

-

Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (URL: [Link])

-

Methods for estimating the vapour pressure of organic chemicals - WUR eDepot. (URL: [Link])

-

Synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane as a new generation of green solvent. (2025-08-05). (URL: [Link])

-

Case studies of fluorine in drug discovery - PlumX. (URL: [Link])

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (URL: [Link])

-

Effective force field for liquid hydrogen fluoride from ab initio molecular dynamics simulation using the force-matching method - PubMed. (URL: [Link])

-

Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (2015-10-02). (URL: [Link])

-

Case studies of fluorine in drug discovery - OUCI. (URL: [Link])

-

Molecular Interactions of Perfluorinated and Branched Fluorine-Free Surfactants at Interfaces: Insights from a New Reliable Force Field | Journal of Chemical Theory and Computation - ACS Publications. (2024-08-14). (URL: [Link])

-

Effective Force Field for Liquid Hydrogen Fluoride from Ab Initio Molecular Dynamics Simulation Using the Force-Matching Method | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

Fluorinated Organic Compounds How to Imagine a Future - ACS Publications. (2023-08-02). (URL: [Link])

-

1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem. (URL: [Link])

-

Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate. (2025-08-06). (URL: [Link])

-

Genome-Scale Metabolic Modeling Predicts Per- and Polyfluoroalkyl Substance-Mediated Early Perturbations in Liver Metabolism - MDPI. (URL: [Link])

-

Force Fields for MD simulations. (URL: [Link])

-

1,3,3,4,4,5,5-Heptafluorocyclopentene | C5HF7 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,1,2,2,3,3,4-HEPTAFLUOROCYCLOPENTANE CAS#: 15290-77-4 [m.chemicalbook.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. vscht.cz [vscht.cz]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorous Solvents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. ks.uiuc.edu [ks.uiuc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Effective force field for liquid hydrogen fluoride from ab initio molecular dynamics simulation using the force-matching method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Gases in Perfluoro-2,3-dimethylbutane for Experimental Design

Foreword: The Critical Role of Gas Solubility in Perfluorocarbon-Based Research and Development

Perfluorocarbons (PFCs), a unique class of synthetic fluorinated compounds, have garnered significant attention across various scientific and biomedical fields. Their remarkable properties, including high density, low surface tension, and exceptional chemical and biological inertness, make them invaluable in applications ranging from oxygen therapeutics and contrast agents for medical imaging to advanced drug delivery systems.[1] A pivotal characteristic underpinning many of these applications is the extraordinarily high solubility of respiratory gases, such as oxygen and carbon dioxide, in PFC liquids.[1][2]

This technical guide focuses on Perfluoro-2,3-dimethylbutane (C₆F₁₄), a specific perfluorohexane isomer. Understanding the precise solubility of gases in this medium is not merely an academic exercise; it is a fundamental prerequisite for the rational design of experiments and the successful development of novel therapeutic and diagnostic agents. For researchers, scientists, and drug development professionals, a comprehensive grasp of these principles is essential for optimizing formulations, predicting in vivo behavior, and ensuring the efficacy and safety of PFC-based technologies.

This document provides an in-depth exploration of the theoretical underpinnings of gas solubility in Perfluoro-2,3-dimethylbutane, presents available quantitative data, and offers a detailed, field-proven experimental protocol for its determination. The insights herein are intended to empower researchers to make informed decisions, troubleshoot experimental challenges, and ultimately accelerate innovation in this exciting and rapidly evolving field.

Theoretical Framework: Understanding Gas Dissolution in Perfluorocarbons

The dissolution of a gas into a liquid is a dynamic equilibrium process governed by fundamental thermodynamic principles. In the context of perfluorocarbons, their unique molecular structure dictates an exceptionally high affinity for gases.

The Primacy of Henry's Law in PFC-Gas Systems

Unlike biological oxygen carriers such as hemoglobin, which chemically bind oxygen, perfluorocarbons dissolve gases through a physical process.[3] This dissolution is accurately described by Henry's Law , which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[4]

The mathematical expression of Henry's Law is:

P = kH * x

Where:

-

P is the partial pressure of the gaseous solute.

-

kH is the Henry's Law constant, a unique value for each gas-solvent pair at a specific temperature.

-

x is the mole fraction of the dissolved gas in the liquid phase.

A lower Henry's Law constant signifies a higher solubility of the gas in the solvent. For perfluorocarbons, the Henry's Law constants for gases like oxygen and carbon dioxide are significantly lower than in aqueous solutions, reflecting their high gas-dissolving capacity.

The Molecular Basis for High Gas Solubility in Perfluorocarbons

The remarkable ability of PFCs to dissolve large volumes of gases stems from their distinct molecular architecture and intermolecular forces.[5] Perfluorocarbons are characterized by the complete replacement of hydrogen atoms with fluorine atoms on a carbon backbone.[5] This substitution leads to several key properties that enhance gas solubility:

-

Weak Intermolecular Forces: The strong electronegativity of fluorine atoms creates a non-polar molecule with very weak van der Waals forces between individual PFC molecules.[1] This results in a "gas-like" liquid structure with significant interstitial spaces, which can readily accommodate gas molecules.[2]

-

Low Surface Tension: The weak intermolecular forces also lead to very low surface tension, minimizing the energy required to create a cavity within the liquid for a gas molecule to occupy.

-

Inertness: The strength of the carbon-fluorine bond renders PFCs chemically and biologically inert, preventing any chemical reactions with the dissolved gases.[5]

The interplay of these factors makes the dissolution of gases in perfluorocarbons an energetically favorable process.

Quantitative Solubility Data for Gases in Perfluorohexane Isomers

While specific experimental data for Perfluoro-2,3-dimethylbutane is limited in publicly available literature, extensive research has been conducted on its structural isomer, perfluoro-n-hexane (also C₆F₁₄). Given their identical molecular formulas and similar physical properties, the solubility data for perfluoro-n-hexane provides a robust and highly relevant proxy for understanding gas behavior in Perfluoro-2,3-dimethylbutane.

Solubility of Oxygen (O₂) in Perfluoro-n-hexane

The solubility of oxygen in perfluorocarbons is of paramount interest for applications in artificial blood substitutes and liquid ventilation. The following table summarizes experimental data for oxygen in perfluoro-n-hexane at various temperatures.

| Temperature (K) | Ostwald Coefficient (L) | Mole Fraction (x) at 101.325 kPa |

| 288.15 | 0.530 | 4.65 x 10⁻³ |

| 293.15 | 0.511 | 4.49 x 10⁻³ |

| 298.15 | 0.493 | 4.33 x 10⁻³ |

| 303.15 | 0.476 | 4.18 x 10⁻³ |

| 308.15 | 0.460 | 4.04 x 10⁻³ |

| 313.15 | 0.445 | 3.91 x 10⁻³ |

Data sourced from Dias, A. M. A., et al. (2004).

Solubility of Carbon Dioxide (CO₂) in Perfluoro-n-hexane

Carbon dioxide exhibits even greater solubility in perfluorocarbons than oxygen, a critical factor in applications requiring efficient CO₂ transport. While comprehensive temperature-dependent data is scarce, vapor-liquid equilibrium (VLE) studies provide valuable insights into CO₂ solubility.

| Temperature (K) | Pressure (MPa) | Mole Fraction of CO₂ (x) |

| 314.65 | 1.01 | 0.134 |

| 314.65 | 2.03 | 0.286 |

| 314.65 | 3.04 | 0.464 |

| 353.25 | 1.01 | 0.096 |

| 353.25 | 2.03 | 0.201 |

| 353.25 | 3.04 | 0.314 |

Data derived from VLE measurements by Iezzi, R., et al. as cited in Dias, A. M. A., et al. (2006).[6]

Solubility of Nitrogen (N₂) in Perfluorohexane

Nitrogen, being the major component of air, is also readily dissolved in perfluorocarbons. Its solubility is a key consideration in applications where air is the primary gas source.

| Temperature (°C) | Solubility (ml of N₂ per 100 g of Perfluorohexane) |

| 25 | 26.3 |

Data sourced from F2 Chemicals Ltd. Technical Article.[4]

Experimental Protocol: Determination of Gas Solubility via the Saturation Method

The following protocol details a robust and widely accepted methodology for the experimental determination of gas solubility in perfluorocarbons, known as the saturation method.[7] This method relies on saturating a known volume of the degassed liquid with the gas of interest and measuring the amount of gas absorbed.

Apparatus

-

Gas Burette: A calibrated glass tube with a leveling bulb, used for accurately measuring the volume of the gas.

-

Dissolution Cell: A thermostatted glass vessel of known volume, equipped with a magnetic stirrer.

-

Manometer: To measure the pressure within the system.

-

Vacuum Pump: For degassing the solvent.

-

Constant Temperature Bath: To maintain a stable temperature throughout the experiment.

-

High-Purity Gas Source: With appropriate pressure regulators.

Step-by-Step Methodology

-

Degassing the Perfluoro-2,3-dimethylbutane:

-

Precisely measure a known volume of Perfluoro-2,3-dimethylbutane and introduce it into the dissolution cell.

-

Thoroughly degas the liquid to remove any pre-dissolved gases. This is typically achieved by several freeze-pump-thaw cycles. The liquid is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the liquid is thawed. This cycle is repeated until a constant low pressure is achieved in the system.

-

-

Introduction of the Gas:

-

Bring the dissolution cell containing the degassed PFC to the desired experimental temperature using the constant temperature bath.

-

Fill the gas burette with the gas of interest from the high-purity source.

-

Carefully introduce a known volume of the gas from the burette into the dissolution cell.

-

-

Equilibration:

-

Activate the magnetic stirrer in the dissolution cell to facilitate the dissolution of the gas into the liquid.

-

Allow the system to equilibrate. Equilibrium is reached when there is no further change in the volume of the gas in the burette over a significant period.

-

-

Measurement and Calculation:

-

Record the initial and final volumes of the gas in the burette, the temperature of the experiment, and the partial pressure of the gas.

-

The volume of gas dissolved is the difference between the initial and final volumes.

-

This data can then be used to calculate solubility in various units, such as the Bunsen coefficient, Ostwald coefficient, or mole fraction, using standard gas laws and the known properties of the solvent.

-

Self-Validating System and Best Practices

-

Temperature Control: Precise and stable temperature control is critical, as gas solubility is highly temperature-dependent.

-

Complete Degassing: Incomplete degassing of the solvent is a common source of error. The freeze-pump-thaw cycles should be repeated until a stable vacuum is achieved.

-

Purity of Gas and Solvent: Use high-purity gas and solvent to avoid interference from impurities.

-

Equilibrium Confirmation: Ensure that the system has truly reached equilibrium before taking final measurements. This can be confirmed by observing no change in the gas volume over an extended period.

-

Replicates: Perform multiple measurements at each temperature and pressure point to ensure reproducibility and to calculate experimental uncertainty.

Visualizing the Experimental Workflow and Logical Relationships

To further elucidate the experimental process and the interplay of key parameters, the following diagrams are provided.

Caption: Logical relationships in gas solubility.

Conclusion: Empowering Future Innovations

The exceptional gas-dissolving capacity of Perfluoro-2,3-dimethylbutane and other perfluorocarbons presents a wealth of opportunities for innovation in medicine and beyond. A thorough understanding of the principles of gas solubility, coupled with robust experimental techniques, is fundamental to harnessing the full potential of these remarkable compounds. This guide has provided a comprehensive overview of the theoretical underpinnings, presented relevant quantitative data, and detailed a practical experimental workflow to empower researchers in their endeavors. By applying these principles and methodologies, the scientific community can continue to push the boundaries of what is possible with perfluorocarbon-based technologies, ultimately leading to the development of novel solutions that can address critical challenges in healthcare and other fields.

References

- A Comparative Analysis of Gas Solubility in 1H-Perfluorononane and Other Perfluorocarbons. (n.d.). BenchChem.

-

Dias, A. M. A., et al. (2004). Solubility of oxygen in liquid perfluorocarbons. Journal of Chemical & Engineering Data, 49(4), 897-902. [Link]

-

Dissolving gases in FLUTEC™ liquids. (n.d.). F2 Chemicals Ltd. Retrieved from [Link]

-

Fluorocarbon. (2023, December 2). In Wikipedia. [Link]

-

Dias, A. M. A., et al. (2006). Vapor-Liquid Equilibrium of Carbon Dioxide-Perfluoroalkane Mixtures: Experimental Data and SAFT Modeling. Industrial & Engineering Chemistry Research, 45(8), 2857–2865. [Link]

-

Perfluorohexane. (n.d.). In PubChem. National Center for Biotechnology Information. [Link]

- The Solubility of Carbon Dioxide in Perfluoro-n-heptane, Normal Heptane, Cyclo-hexane, Carbon Tetrachloride, Benzene. (n.d.). SciSpace.

- Riess, J. G. (2001). Perfluorocarbon-based oxygen delivery. Chemical reviews, 101(9), 2797-2920.

-

Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics, 15(8), 4399-4981. [Link]

-

Perfluorocarbons as Oxygen Dissolving and Delivering Agent. (2023). Journal of Pharmaceutical Negative Results, 14(2), 1-8. [Link]

-

The Solubility of Nitrogen and Air in Liquids. (1984). Journal of Physical and Chemical Reference Data, 13(2), 563-596. [Link]

-

Dias, A. M. A., et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation. Physical Chemistry Chemical Physics, 5(3), 534-540. [Link]

-

Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. (2002). Artificial Cells, Blood Substitutes, and Biotechnology, 30(1), 1-22. [Link]

Sources

Thermogravimetric Analysis of Perfluoro-2,3-dimethylbutane Under an Inert Atmosphere: A Technical Guide

Abstract

Perfluoro-2,3-dimethylbutane, a perfluorocarbon (PFC), is characterized by its exceptional chemical and thermal stability, a direct consequence of the high-energy carbon-fluorine (C-F) bonds that define its structure. This guide provides an in-depth technical exploration of the thermogravimetric analysis (TGA) of Perfluoro-2,3-dimethylbutane under a controlled inert atmosphere. Designed for researchers, chemists, and material scientists, this document moves beyond a standard operating procedure to deliver a nuanced understanding of the causality behind the experimental design, the interpretation of thermal data, and the critical safety protocols required when analyzing fluorinated compounds at elevated temperatures. We will detail a comprehensive methodology, predict the thermal decomposition profile based on established chemical principles, and discuss the underlying degradation mechanisms.

The Subject Compound: Perfluoro-2,3-dimethylbutane and its Unique Thermal Profile

Chemical Identity and Intrinsic Stability

Perfluoro-2,3-dimethylbutane (CAS No. 354-96-1) is a fully fluorinated branched alkane with the chemical formula C₆F₁₄. As a member of the perfluorocarbon (PFC) family, it contains no carbon-hydrogen bonds, only a backbone of carbon-carbon (C-C) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, imparting remarkable resistance to chemical attack and thermal degradation.[1] This inherent stability makes PFCs valuable in specialized applications but also categorizes them as persistent in the environment.[2]

The Role of Molecular Structure in Thermal Recalcitrance

The thermal decomposition of a molecule is initiated by the cleavage of its weakest bonds.[3] In perfluoroalkanes, the C-C bond is significantly weaker than the C-F bond. Consequently, the pyrolysis of these compounds under inert conditions is not a random fragmentation but a process governed by the selective homolytic cleavage of the C-C backbone.[4] This initiation step requires substantial energy input, leading to exceptionally high decomposition temperatures. Unlike other per- and polyfluoroalkyl substances (PFAS) that contain weaker functional groups and can decompose at temperatures as low as 150-200°C, PFCs are among the most thermally stable organic compounds known.[4][5]

Rationale for Thermogravimetric Analysis

Understanding the precise temperature at which Perfluoro-2,3-dimethylbutane begins to decompose is critical for several reasons:

-

Defining Application Limits: For its use as a high-temperature heat transfer fluid, dielectric coolant, or solvent, knowing the upper-temperature service limit is paramount to prevent material failure and the release of hazardous byproducts.

-

Chemical Synthesis and Processing: In processes where it is used as a reagent or solvent at elevated temperatures, TGA data ensures that the compound remains intact, preventing unwanted side reactions.

-

Safety and Hazard Assessment: Thermal decomposition of any fluorinated material can generate toxic and corrosive gases.[6] TGA is the primary tool for identifying the onset temperature of these hazardous reactions, informing safe handling, storage, and disposal protocols.

The Analytical Technique: Principles of TGA for Fluorinated Compounds

Core Instrumentation

Thermogravimetric analysis measures the change in a sample's mass as it is subjected to a controlled temperature program in a specific atmosphere. The core components of a TGA instrument are:

-

A High-Precision Microbalance: Capable of detecting mass changes in the microgram range.

-

A Programmable Furnace: Allows for precise and reproducible heating rates over a wide temperature range, often up to 1000-1200°C.[7]

-

A Gas Delivery System: Controls the atmospheric composition (e.g., inert or oxidative) and flow rate around the sample.

Deciphering the Thermogram

The output of a TGA experiment, the thermogram, plots percent mass loss versus temperature. From this, and its first derivative (the DTG curve), several key parameters are extracted:[7]

-

Onset Temperature (Tₒₙₛₑₜ): The temperature at which significant mass loss begins. It is often reported as T₅%, the temperature of 5% mass loss.

-

Peak Decomposition Temperature (Tₘₐₓ): The temperature at which the rate of mass loss is maximal, identified by the peak of the DTG curve.

-

Residual Mass: The percentage of the initial sample mass remaining at the end of the experiment.

The Imperative of an Inert Atmosphere

To study the intrinsic thermal stability of a compound, the analysis must be conducted under an inert atmosphere, typically high-purity nitrogen or argon. This ensures that the observed mass loss is due to pyrolysis (thermal decomposition) alone, rather than combustion or thermal-oxidative degradation. This distinction is critical, as the presence of oxygen can significantly lower the decomposition temperature and alter the reaction pathways and byproducts.[4]

A Validated Protocol for the TGA of Perfluoro-2,3-dimethylbutane

This section outlines a detailed, self-validating protocol. The causality behind each parameter is explained to ensure both reproducibility and a fundamental understanding of the experiment.

Critical Pre-Analysis Safety Protocol

The thermal decomposition of fluoropolymers and perfluorocarbons can produce highly toxic and corrosive gases, such as perfluoroisobutylene (PFIB) or hydrogen fluoride (HF) if trace moisture is present.[6][8] Adherence to the following safety measures is non-negotiable.

-

Hazard Assessment: All personnel must review the Safety Data Sheet (SDS) for Perfluoro-2,3-dimethylbutane and be aware of the potential for hazardous gas evolution at high temperatures.[9]

-

Engineering Controls: The TGA instrument must be located inside a certified chemical fume hood.[10] The instrument's exhaust must be vented directly into the fume hood's extraction system.

-

Personal Protective Equipment (PPE): At a minimum, flame-resistant lab coats, chemical splash goggles, and appropriate chemical-resistant gloves (consult manufacturer compatibility charts) must be worn.[10][11]

-

Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and first-aid supplies. For laboratories working extensively with fluorinated compounds, having calcium gluconate gel on hand is a recommended best practice for potential HF exposure.[8][12]

Experimental Workflow Diagram

The overall experimental process follows a logical sequence from preparation to analysis.

Detailed TGA Method Parameters

The following table provides the recommended instrument parameters and the scientific justification for each choice.

| Parameter | Recommended Value | Justification |

| Sample Mass | 5 – 10 mg | This range optimizes the balance's sensitivity while minimizing thermal gradients within the sample, which can cause inaccuracies in the measured onset temperature. |

| Sample Crucible | Platinum or Alumina | Both materials are chemically inert and have high thermal stability, ensuring they do not react with the sample or its decomposition products at the analysis temperatures. |

| Atmosphere | High Purity Nitrogen (≥99.995%) | To ensure a truly inert environment for studying pyrolysis and prevent any oxidative side reactions. Argon is an acceptable alternative. |

| Purge Gas Flow Rate | 50 – 100 mL/min | A sufficient flow rate is crucial to rapidly purge the furnace of atmospheric oxygen before the run and to efficiently remove gaseous decomposition products during the analysis, protecting the balance mechanism. |

| Temperature Program | 1. Equilibrate at 30°C2. Isothermal for 5 min3. Ramp at 20°C/min to 1000°C | The initial isothermal step ensures thermal stability before heating. A 20°C/min ramp rate is a standard practice that balances analytical speed with resolution. The high final temperature is necessary due to the extreme thermal stability of perfluorocarbons.[4] |

Post-Analysis Procedure

-

Allow the furnace to cool completely to ambient temperature under a continuous nitrogen purge.

-

Wearing appropriate PPE, carefully remove the sample crucible.

-

Examine the crucible for any residue.

-

Clean the crucible according to the manufacturer's instructions (e.g., heating in air to burn off carbonaceous residue, followed by acid wash if necessary).

-

Save the experimental data file with a descriptive name and back it up.

Anticipated Results and Mechanistic Discussion

Predicted TGA/DTG Profile

Given the high strength of the C-F bond and the uniform C-C bond energies in the backbone, Perfluoro-2,3-dimethylbutane is expected to exhibit a single, sharp decomposition step at a very high temperature. The thermogram will likely show a stable baseline (100% mass) up to well over 500°C, followed by a rapid mass loss event, leaving little to no final residue.

Summary of Expected Quantitative Data

| Parameter | Expected Value/Range | Rationale |

| Tₒₙₛₑₜ (5% mass loss) | > 600 °C | Perfluorocarbons are known to be exceptionally recalcitrant, with decomposition half-lives exceeding one hour even at 1000°C.[4] Significant decomposition is not expected at lower temperatures. |

| Tₘₐₓ (DTG Peak) | > 650 °C | The maximum rate of decomposition will occur at a temperature significantly higher than the initial onset. |

| Final Residue @ 1000°C | ~ 0 % | The expected decomposition products are smaller, volatile perfluorocarbons, which will be purged from the system by the nitrogen flow, leaving no solid residue. |

The Chemistry of Thermal Decomposition

The pyrolysis of Perfluoro-2,3-dimethylbutane is initiated by the cleavage of the weakest bonds in the molecule: the C-C bonds.[4] The process can be visualized as follows:

The primary step is the homolytic cleavage of the central C-C bond, yielding two perfluoroisopropyl radicals. These highly energetic species can then undergo further fragmentation or recombination to form a variety of smaller, stable, and volatile perfluorinated compounds, which are subsequently removed by the purge gas.

Advanced Analytical Horizons

While TGA provides excellent data on when and how much mass is lost, it does not identify the decomposition products. For a complete understanding, coupling TGA to other analytical techniques is invaluable.

-

Evolved Gas Analysis (EGA): Interfacing the TGA exhaust to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous products as they evolve.[13] This would provide definitive evidence for the formation of species like hexafluoroethane (C₂F₆) or tetrafluoromethane (CF₄).

-

High-Resolution TGA: Some instruments allow for dynamic heating rates that adapt based on the rate of mass loss. This can provide better resolution of complex, overlapping decomposition events, although this is less likely for a pure, stable compound like Perfluoro-2,3-dimethylbutane.

Conclusion

The thermogravimetric analysis of Perfluoro-2,3-dimethylbutane reveals a material of extraordinary thermal stability, consistent with its perfluorinated structure. Decomposition under an inert atmosphere occurs at temperatures exceeding 600°C and proceeds via a mechanism initiated by C-C bond scission, resulting in complete volatilization. The execution of this analysis demands a profound respect for safety protocols due to the potential evolution of hazardous byproducts. The data obtained from TGA is fundamental for defining the operational limits of this compound in high-temperature applications and for ensuring its safe handling and management throughout its lifecycle.

References

-

Winchell, L. J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]

-

Yao, B., et al. (2024). Thermal transformations of perfluorooctanoic acid (PFOA): Mechanisms, volatile organofluorine emissions, and implications to thermal regeneration of granular activated carbon. Journal of Hazardous Materials. [Link]

-

Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]

-

Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]

-

Sasi, P. C., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]

-

Wikipedia. (n.d.). Polytetrafluoroethylene. Wikipedia. [Link]

-

Casella, A. M., et al. (2015). TGA-measured reaction profile for the 450°C NF3 fluorination and oxidation of NpO2 to NpF6 including mapping of distinct reaction zones. ResearchGate. [Link]

- Lin, Y-H. (2025).

-

Liu, R., et al. (2019). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing. [Link]

-

Matteucci, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Wallace, A., et al. (2025). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). American Chemical Society. [Link]

-

Castaneda, E., et al. (2025). Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. American Chemical Society. [Link]

-

Gelest. (n.d.). Perfluoro(2,3-dimethylbutane). Gelest. [Link]

Sources

- 1. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]

A Comprehensive Technical Guide to the Vapor Pressure and Enthalpy of Vaporization of Perfluoro-2,3-dimethylbutane

This technical guide provides an in-depth analysis of the vapor pressure and enthalpy of vaporization of Perfluoro-2,3-dimethylbutane (CAS No. 354-96-1).[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, experimental determination, and practical implications of these critical physicochemical properties.

Introduction: The Significance of Perfluoro-2,3-dimethylbutane's Volatility

Perfluoro-2,3-dimethylbutane, a perfluorinated compound with the molecular formula C₆F₁₄, possesses remarkable chemical and thermal stability.[1][2][4] Its utility in advanced applications, ranging from inert reaction media to potential use in drug delivery systems, necessitates a thorough understanding of its phase behavior. Vapor pressure, a measure of a substance's propensity to transition into the gaseous phase, and the enthalpy of vaporization, the energy required for this transition, are fundamental parameters governing its handling, processing, and performance.

For instance, in solvent-based processes, controlling the evaporation rate is crucial for achieving desired material properties. In drug delivery, the volatility of a carrier can influence the release kinetics of an active pharmaceutical ingredient. Therefore, precise knowledge of these properties is not merely academic but essential for process optimization and product development.

Theoretical Framework: Understanding Phase Transitions

The transition of a liquid to a vapor is governed by the kinetic energy of its molecules. Vapor pressure represents the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. This relationship is quantitatively described by the Clausius-Clapeyron equation , which relates vapor pressure, temperature, and the enthalpy of vaporization (ΔHvap):

ln(P) = - (ΔHvap / R) * (1/T) + C

Where:

-

P is the vapor pressure

-

ΔHvap is the enthalpy of vaporization

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

-

C is a constant

This equation forms the theoretical bedrock for the experimental determination of the enthalpy of vaporization.[5][6] By measuring the vapor pressure at various temperatures, a plot of ln(P) versus 1/T will yield a straight line with a slope equal to -ΔHvap/R.

Physicochemical Properties of Perfluoro-2,3-dimethylbutane

A summary of the key physical and chemical properties of Perfluoro-2,3-dimethylbutane is presented in the table below.

| Property | Value | Source |

| CAS Number | 354-96-1 | [1][2][3][4] |

| Molecular Formula | C₆F₁₄ | [1][2][4] |

| Molecular Weight | 338.04 g/mol | [1][4] |

| Boiling Point | 57.5 - 59.0 °C | [2][7] |

| Density | 1.7729 g/mL | [2] |

Vapor Pressure Data

The following table presents the experimentally determined vapor pressure of Perfluoro-2,3-dimethylbutane at various temperatures.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Vapor Pressure (kPa) | ln(P) |

| 4.3 | 277.45 | 0.003604 | 10 | 2.303 |